Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Description
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic compound featuring a strained 2-oxabicyclo[2.2.1]heptane core with a reactive iodomethyl substituent and a methyl ester group. This structure combines rigidity, stereochemical complexity, and functional versatility, making it valuable in synthetic organic chemistry and drug discovery.
Properties
Molecular Formula |
C9H13IO3 |
|---|---|
Molecular Weight |
296.10 g/mol |
IUPAC Name |
methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate |
InChI |
InChI=1S/C9H13IO3/c1-12-7(11)8-2-3-9(4-8,5-10)13-6-8/h2-6H2,1H3 |
InChI Key |
LKEPGLHNBRSVFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1)(OC2)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclic ring system: This can be achieved through a [4 + 2] cycloaddition reaction, which is catalyzed by organocatalysts under mild conditions.
Introduction of the iodomethyl group: This step involves the iodination of a suitable precursor, often using reagents such as iodine and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodomethyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material science: Its bicyclic structure can be utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate depends on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related bicyclic systems, focusing on substituents, ring size, and heteroatoms (Table 1).
Table 1: Structural and Functional Comparison of Bicyclic Compounds
Key Observations:
- Iodine vs. Hydroxyl/Amino Groups: The iodomethyl group in the target compound enhances its reactivity in nucleophilic substitutions compared to hydroxyl or amino derivatives, which are more polar but less reactive .
- Ester vs. Carboxylate : The methyl ester improves lipophilicity, whereas sodium carboxylates (e.g., ) are water-soluble, influencing their biological distribution .
- Ring Size : The [2.2.1]heptane system exhibits greater angle strain than [2.2.2]octane, increasing reactivity but reducing stability. Smaller systems like [2.1.1]hexane are highly strained, limiting their synthetic utility .
Physical and Chemical Properties
- Solubility : The methyl ester group increases lipid solubility compared to carboxylate salts (e.g., sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate), which are hydrophilic .
- Stability: The iodine atom may pose stability challenges (e.g., light sensitivity), whereas hydroxyl or amino derivatives are more stable but less reactive .
Biological Activity
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesis, and implications in drug discovery, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₉H₁₃IO₃
- Molecular Weight : 266.12 g/mol
- IUPAC Name : this compound
The compound features a bicyclic structure that enhances its interaction with biological targets, making it a candidate for further pharmacological studies.
Synthesis
The synthesis of this compound typically involves the iodination of a precursor compound followed by esterification to introduce the methyl carboxylate group. This method can yield high purity and yield, making it suitable for biological testing.
Pharmacological Profiles
Recent studies have indicated that compounds with similar bicyclic structures exhibit diverse biological activities, including:
- Antibacterial Activity : Compounds based on the oxabicyclo framework have shown effectiveness against various bacterial strains, enhancing their potential as antibiotic agents.
- Anticancer Properties : Some derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Enzyme Inhibition : Bicyclic compounds often act as inhibitors of key enzymes involved in metabolic pathways, which can be leveraged for therapeutic effects.
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Competitive inhibition of metabolic enzymes |
Case Studies
- Antibacterial Study : A study demonstrated that a derivative of the bicyclic structure exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC value lower than that of standard antibiotics.
- Anticancer Research : Another investigation reported that a related compound induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting potential use in cancer therapy.
- Enzyme Inhibition Analysis : Research highlighted the ability of certain bicyclic compounds to inhibit myeloperoxidase, an enzyme implicated in inflammatory diseases, showcasing their therapeutic potential in treating such conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
